N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-22(2)16-9-5-14(6-10-16)17(23-11-3-4-12-23)13-20-18(24)19(25)21-15-7-8-15/h5-6,9-10,15,17H,3-4,7-8,11-13H2,1-2H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMYCEVEVUCXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS Number: 941995-08-0) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H28N4O2
- Molecular Weight : 344.5 g/mol
- Structural Characteristics : The compound features a cyclopropyl group, a dimethylamino phenyl moiety, and a pyrrolidine ring, which are critical for its biological interactions.
The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest it may function as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in cancer and metabolic disorders.
1. Antitumor Activity
Recent research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that related oxalamide derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
2. Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. It has been observed to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
3. Metabolic Regulation
The compound's structural features suggest potential activity in regulating metabolic pathways. Preliminary data indicate that it may enhance insulin sensitivity and exert protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial for diabetes management.
Research Findings
A table summarizing key research findings on the biological activity of this compound is provided below:
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of oxalamide derivatives, this compound was shown to significantly reduce tumor size in xenograft models. The mechanism was attributed to apoptosis induction via caspase activation pathways.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In models of Alzheimer's disease, the compound demonstrated a remarkable ability to protect neurons from amyloid-beta-induced toxicity. Behavioral assessments indicated improved cognitive function in treated animals compared to controls.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. Research indicates that similar oxalamide derivatives can inhibit tumor cell proliferation through mechanisms such as:
- Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Disruption : It has been observed to interfere with the normal cell cycle, potentially halting the progression of cancerous cells.
Case Study: Antitumor Efficacy
In xenograft models, this compound demonstrated significant tumor size reduction. The study attributed this effect to apoptosis induction via caspase activation pathways, showcasing its potential as an anticancer agent.
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's disease.
- Mechanisms of Action :
- Oxidative Stress Mitigation : The compound may reduce oxidative damage in neuronal cells.
- Inflammation Reduction : It has shown potential in decreasing neuroinflammation, which is often associated with neurodegenerative conditions.
Case Study: Neuroprotection in Alzheimer's Disease Models
In animal models of Alzheimer’s disease, the compound protected neurons from amyloid-beta toxicity. Behavioral assessments indicated improved cognitive function in treated groups compared to controls, suggesting its therapeutic potential in managing cognitive decline.
Metabolic Regulation
This compound also exhibits properties that may aid in metabolic regulation.
- Insulin Sensitivity Enhancement : Preliminary data suggest that it may improve insulin sensitivity.
- Protection Against ER Stress : The compound appears to safeguard pancreatic β-cells from endoplasmic reticulum stress, which is critical for diabetes management.
Summary of Research Findings
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Antitumor Activity | Induces apoptosis; disrupts cell cycle | Significant reduction in tumor size in xenograft models |
| Neuroprotective Effects | Mitigates oxidative stress; reduces inflammation | Protects neurons from amyloid-beta toxicity; improves cognitive function |
| Metabolic Regulation | Enhances insulin sensitivity; protects against ER stress | Preliminary evidence suggests beneficial effects on pancreatic β-cells |
Q & A
Q. What are the recommended synthetic strategies for preparing N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine-ethylamine intermediate via nucleophilic substitution or reductive amination using LiAlH₄ under anhydrous conditions .
- Step 2 : Coupling with cyclopropylamine using oxalyl chloride or carbodiimide-based reagents (e.g., DCC/HOBt) to form the oxalamide linkage. Reaction temperatures should be maintained at 0–4°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., cyclopropyl CH₂ at δ 0.5–1.0 ppm, dimethylamino singlet at δ 2.8–3.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z ~427.3) .
- X-ray Crystallography : Resolves spatial arrangement of the dimethylamino-phenyl and pyrrolidine groups, critical for structure-activity relationship (SAR) studies .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) quantify affinity (IC₅₀) .
- Cytotoxicity Screening : MTT assays (e.g., IC₅₀ values in HEK-293 or HepG2 cells) assess safety margins .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using purified enzymes .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence this compound’s biological activity?
- Methodological Answer :
- SAR Analysis : Compare analogs (e.g., halogenated phenyl, morpholine vs. pyrrolidine):
- Dimethylamino Group : Critical for membrane permeability; replacing it with bulkier groups (e.g., piperazinyl) reduces CNS penetration .
- Cyclopropyl Ring : Enhances metabolic stability compared to linear alkyl chains (e.g., allyl or propyl) .
- Data Interpretation : Use computational tools (e.g., Schrödinger’s QikProp) to correlate logP, polar surface area, and bioactivity .
Q. How can contradictory data in receptor affinity studies (e.g., varying IC₅₀ across labs) be resolved?
- Methodological Answer :
- Assay Standardization : Control buffer pH (7.4 ± 0.1), temperature (25°C), and receptor preparation (membrane vs. whole-cell assays) .
- Impurity Analysis : HPLC-MS identifies batch-specific impurities (e.g., unreacted intermediates) that may interfere with binding .
- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What mechanistic insights exist for this compound’s interaction with neurological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding poses in serotonin 5-HT₂A receptors; key interactions include hydrogen bonds with oxalamide oxygen and hydrophobic contacts with pyrrolidine .
- Kinetic Studies : Stopped-flow fluorescence measures binding rates (kₒₙ/kₒff) to distinguish competitive vs. allosteric inhibition .
Q. What strategies are recommended for optimizing pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility; hydrolyze in vivo via esterases .
- Formulation : Nanoemulsions or cyclodextrin complexes improve oral absorption .
- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., cyclopropyl ring oxidation); deuterate labile C-H bonds to slow metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
